molecular formula C4H12Br2N2O B3254755 hexahydro-1,4,5-Oxadiazepine dihydrobromide CAS No. 243973-70-8

hexahydro-1,4,5-Oxadiazepine dihydrobromide

Cat. No.: B3254755
CAS No.: 243973-70-8
M. Wt: 263.96 g/mol
InChI Key: GDUYCADEONCGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1,4,5-Oxadiazepine dihydrobromide is a chemical compound with the molecular formula C4H12Br2N2O. It is known for its unique structure, which includes a hexahydro-1,4,5-oxadiazepine ring. This compound is typically found as a white crystalline powder and is soluble in water and slightly soluble in ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hexahydro-1,4,5-Oxadiazepine dihydrobromide involves several steps:

    Reaction of Cyclic Alcohol with Bromoethane: The initial step involves reacting a cyclic alcohol with bromoethane to form the corresponding hydrobromide salt.

    Reaction with 5-Oxo-2-Mercaptopyrimidine: The hydrobromide salt is then reacted with 5-oxo-2-mercaptopyrimidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1,4,5-Oxadiazepine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Amination Reagents: Amination reactions often use ammonia or primary amines.

    Nucleophiles: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products Formed

Scientific Research Applications

Hexahydro-1,4,5-Oxadiazepine dihydrobromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of hexahydro-1,4,5-Oxadiazepine dihydrobromide involves its interaction with specific molecular targets. It is believed to exert its effects by:

Comparison with Similar Compounds

Hexahydro-1,4,5-Oxadiazepine dihydrobromide can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific ring structure and the presence of bromide ions, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1,4,5-oxadiazepane;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2BrH/c1-3-7-4-2-6-5-1;;/h5-6H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUYCADEONCGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNN1.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-1,4,5-Oxadiazepine dihydrobromide
Reactant of Route 2
hexahydro-1,4,5-Oxadiazepine dihydrobromide
Reactant of Route 3
hexahydro-1,4,5-Oxadiazepine dihydrobromide
Reactant of Route 4
hexahydro-1,4,5-Oxadiazepine dihydrobromide
Reactant of Route 5
hexahydro-1,4,5-Oxadiazepine dihydrobromide
Reactant of Route 6
hexahydro-1,4,5-Oxadiazepine dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.